molecular formula C9H8ClN3 B1284570 5-chloro-2-(1H-imidazol-1-yl)aniline CAS No. 54705-92-9

5-chloro-2-(1H-imidazol-1-yl)aniline

Cat. No. B1284570
CAS RN: 54705-92-9
M. Wt: 193.63 g/mol
InChI Key: NXMIFEKRFFTKOE-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-imidazol-1-yl)aniline is a chemical compound with the CAS Number: 54705-92-9 . It has a molecular weight of 193.64 . The IUPAC name for this compound is 5-chloro-2-(1H-imidazol-1-yl)phenylamine .


Synthesis Analysis

The synthesis of imidazole compounds, such as 5-chloro-2-(1H-imidazol-1-yl)aniline, often involves the reaction of glyoxal and formaldehyde in ammonia . This method, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-(1H-imidazol-1-yl)aniline is represented by the linear formula C9H8ClN3 . The InChI code for this compound is 1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 .


Chemical Reactions Analysis

Imidazole compounds, including 5-chloro-2-(1H-imidazol-1-yl)aniline, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .


Physical And Chemical Properties Analysis

5-chloro-2-(1H-imidazol-1-yl)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including 5-chloro-2-(1H-imidazol-1-yl)aniline, have been studied for their antibacterial properties. These compounds can interact with bacterial cell membranes and disrupt their integrity, leading to cell death. They are particularly effective against gram-positive bacteria and have potential as therapeutic agents in treating bacterial infections .

Antifungal Activity

The imidazole ring is a common feature in antifungal agents. 5-chloro-2-(1H-imidazol-1-yl)aniline can be utilized in the synthesis of compounds with antifungal activity, targeting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption can inhibit the growth and proliferation of fungal pathogens .

Anticancer Properties

Some imidazole-containing compounds have shown promise in anticancer research. They can act as inhibitors of various enzymes that are overexpressed in cancer cells, such as cyclin-dependent kinases. Research has indicated that certain derivatives of 5-chloro-2-(1H-imidazol-1-yl)aniline exhibit activity against specific cancer cell lines, suggesting potential applications in oncology .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are known to possess anti-inflammatory and analgesic properties. They can modulate the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .

Antioxidant Potential

The imidazole moiety can contribute to the antioxidant potential of a compound. Derivatives of 5-chloro-2-(1H-imidazol-1-yl)aniline have been synthesized and evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Chemical Synthesis and Drug Development

The imidazole ring is a versatile building block in organic synthesis. It is used in the construction of a wide range of functional molecules, including pharmaceuticals. The unique structure of 5-chloro-2-(1H-imidazol-1-yl)aniline allows for regiocontrolled synthesis of substituted imidazoles, which can lead to the development of novel drugs with various therapeutic applications .

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Imidazole compounds, including 5-chloro-2-(1H-imidazol-1-yl)aniline, have a wide range of applications in medicinal chemistry . They are used in the development of new drugs and have shown potential in various therapeutic areas . Future research may focus on exploring these potentials further.

properties

IUPAC Name

5-chloro-2-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMIFEKRFFTKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588261
Record name 5-Chloro-2-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54705-92-9
Record name 5-Chloro-2-(1H-imidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54705-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(1H-imidazol-1-yl)aniline
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